![molecular formula C17H25BO4 B13935323 2-[4-(Cyclopropylmethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13935323.png)
2-[4-(Cyclopropylmethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Cyclopropylmethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound’s unique structure, featuring a cyclopropylmethoxy group and a methoxyphenyl group, makes it a valuable intermediate in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Cyclopropylmethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Alkylation: Starting with 3-hydroxy-4-halogenated benzaldehyde, alkylation is performed to introduce the cyclopropylmethoxy group.
Hydroxylation: The intermediate is then subjected to hydroxylation to introduce the hydroxyl group.
Alkylation: Another alkylation step is performed to introduce the methoxy group.
Oxidation: Finally, the compound undergoes oxidation to form the desired boronic ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with intermediates being purified at each step to ensure the final product’s quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Cyclopropylmethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include phenols, quinones, alcohols, alkanes, and various substituted derivatives.
Applications De Recherche Scientifique
2-[4-(Cyclopropylmethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its role in inhibiting specific enzymes or pathways.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-[4-(Cyclopropylmethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes involved in fibrosis by interfering with the TGF-β1/Smad signaling pathway . The compound’s boronic ester group allows it to form reversible covalent bonds with diols, making it useful in various biochemical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylmescaline: A psychedelic drug with a similar cyclopropylmethoxy group but different overall structure and pharmacological properties.
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: A compound with similar substituents but different functional groups and applications.
Uniqueness
2-[4-(Cyclopropylmethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronic ester group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its combination of cyclopropylmethoxy and methoxyphenyl groups also contributes to its unique chemical and biological properties.
Propriétés
Formule moléculaire |
C17H25BO4 |
|---|---|
Poids moléculaire |
304.2 g/mol |
Nom IUPAC |
2-[4-(cyclopropylmethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)14-9-8-13(10-15(14)19-5)20-11-12-6-7-12/h8-10,12H,6-7,11H2,1-5H3 |
Clé InChI |
PMGAGIUUVMSGPE-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3CC3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



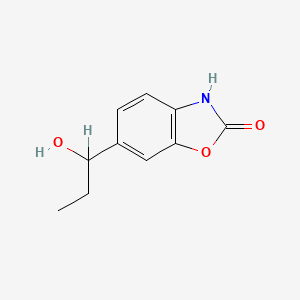
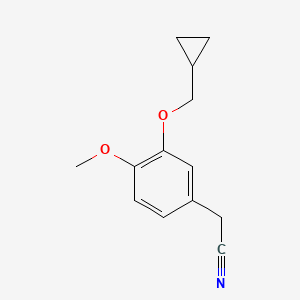
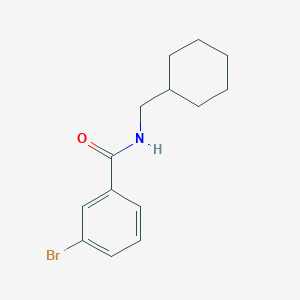

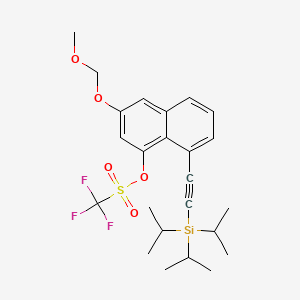
![2-Bromo-N-[2-(4-methoxy-benzyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13935271.png)
![4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl-](/img/structure/B13935281.png)
![2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13935283.png)
![4'-Bromo-3'-fluoro[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B13935287.png)

![3-[(4-(2-(4-(Tert-butoxycarbonylamino)butoxy)phenyl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide](/img/structure/B13935291.png)
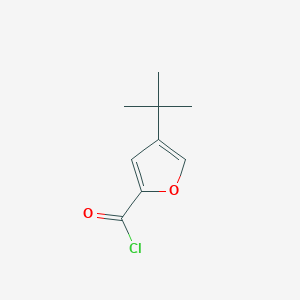
![6-[(6-Aminopyrimidin-4-yl)oxy]-1H-indole-3-carboxylic acid](/img/structure/B13935310.png)
